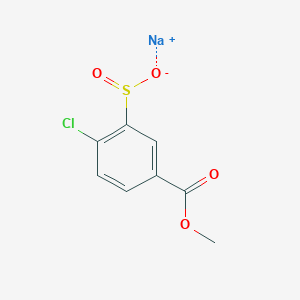

Sodium 2-chloro-5-(methoxycarbonyl)benzene-1-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-chloro-5-(methoxycarbonyl)benzene-1-sulfinate is an organosulfur compound with the molecular formula C₈H₆ClNaO₄S. It is a sodium salt derivative of a sulfinic acid, characterized by the presence of a chloro group, a methoxycarbonyl group, and a sulfonate group attached to a benzene ring. This compound is primarily used in organic synthesis and has various applications in chemical research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-chloro-5-(methoxycarbonyl)benzene-1-sulfinate typically involves the sulfonation of 2-chloro-5-(methoxycarbonyl)benzenesulfonyl chloride with sodium sulfite. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired sulfonate salt.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

Oxidation Reactions: The sulfonate group can be oxidized to form sulfonic acids or other higher oxidation state sulfur compounds.

Reduction Reactions: The compound can be reduced to form sulfides or other lower oxidation state sulfur compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or other oxidizing agents are used under acidic or basic conditions.

Biological Activity

Sodium 2-chloro-5-(methoxycarbonyl)benzene-1-sulfinate is an organosulfur compound notable for its structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, and related research findings, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₈ClO₃S and a molecular weight of approximately 256.64 g/mol. The compound features a sulfonate group attached to a chlorinated aromatic ring, which is known to influence its reactivity and biological properties. The methoxycarbonyl group enhances its solubility and potential interactions with biological targets.

Biological Activity Overview

Organosulfur compounds, including this compound, are recognized for various biological activities such as:

- Antimicrobial Activity : Many organosulfur compounds exhibit significant antimicrobial properties, which can be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

- Antifungal Activity : Similar compounds have demonstrated effectiveness against fungal pathogens, suggesting that this compound may also possess antifungal properties.

- Anticancer Activity : Research indicates that the presence of sulfonate groups can enhance the anticancer efficacy of certain compounds by promoting apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally similar to this compound. Here are some notable findings:

These studies suggest that this compound could be further explored for its potential therapeutic applications.

The biological activity of this compound may involve several mechanisms:

- Cell Membrane Disruption : Organosulfur compounds can integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism, thus hindering growth and proliferation.

- Reactive Oxygen Species (ROS) Generation : Certain organosulfur compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells .

Synthesis and Applications

The synthesis of this compound typically involves the following steps:

- Chlorination : Introduction of the chlorine atom onto the benzene ring.

- Esterification : Formation of the methoxycarbonyl group.

- Sulfonation : Addition of the sulfonate group to complete the synthesis.

This compound is primarily utilized in organic synthesis for developing sulfur-containing derivatives, which may have diverse applications in medicinal chemistry .

Properties

Molecular Formula |

C8H6ClNaO4S |

|---|---|

Molecular Weight |

256.64 g/mol |

IUPAC Name |

sodium;2-chloro-5-methoxycarbonylbenzenesulfinate |

InChI |

InChI=1S/C8H7ClO4S.Na/c1-13-8(10)5-2-3-6(9)7(4-5)14(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1 |

InChI Key |

KJIGRYCGSTYMGP-UHFFFAOYSA-M |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.